2-(Piperazin-1-ylmethyl)benzoic acid dihydrochloride
CAS No.:
Cat. No.: VC16787864
Molecular Formula: C12H18Cl2N2O2
Molecular Weight: 293.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18Cl2N2O2 |
|---|---|
| Molecular Weight | 293.19 g/mol |
| IUPAC Name | 2-(piperazin-1-ylmethyl)benzoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C12H16N2O2.2ClH/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2,(H,15,16);2*1H |
| Standard InChI Key | HYGZDYWSYWXJJM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CC2=CC=CC=C2C(=O)O.Cl.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a benzoic acid backbone (C₆H₅COOH) substituted at the 2-position with a methylpiperazine group (C₃H₇N₂–CH₂–). The dihydrochloride salt forms when two hydrochloric acid molecules protonate the basic nitrogen atoms in the piperazine ring, resulting in the formula C₁₂H₁₆N₂O₂·2HCl. This protonation significantly alters the compound's physicochemical behavior compared to its free base form.
Key Structural Features:
-
Benzoic Acid Moiety: Provides a carboxylic acid functional group (-COOH) capable of hydrogen bonding and ionic interactions.
-
Piperazine Ring: A six-membered heterocycle containing two nitrogen atoms, enabling interactions with biological targets such as neurotransmitter receptors.
-
Methyl Linker: A methylene bridge (-CH₂–) connects the aromatic core to the piperazine ring, influencing conformational flexibility.
Comparison with Positional Isomers
The 2-substituted isomer differs from its 3- and 4-substituted counterparts in steric and electronic properties. For example, 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride, a related compound, exhibits enhanced solubility in polar solvents due to its para-substitution pattern . In contrast, the ortho-substitution in the 2-isomer may introduce steric hindrance, potentially affecting binding affinity to biological targets.
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(piperazin-1-ylmethyl)benzoic acid dihydrochloride typically follows a two-step protocol:
-
Alkylation of Piperazine:
-
Salt Formation:
Industrial-Scale Challenges
Large-scale production faces hurdles such as:
-
Impurity Formation: Quaternary ammonium salts may form during alkylation, requiring rigorous purification .
-
Solvent Selection: n-Butanol is preferred for its balance of polarity and boiling point (117°C), enabling efficient reflux and extraction .
-
Yield Optimization: Stoichiometric excess of piperazine (1.2–1.5 equivalents) improves yields from 70% to 85% .
Table 1: Synthetic Conditions and Outcomes
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Solvent | n-Butanol | Enhances reaction kinetics |
| Temperature | 80–100°C | Minimizes side reactions |
| Piperazine Equivalents | 1.2 | Maximizes alkylation |
| Reaction Time | 12–24 hours | Ensures completion |
Physicochemical Properties
Solubility and Stability
-
Aqueous Solubility: The dihydrochloride salt exhibits solubility >50 mg/mL in water at pH 3–5, compared to <1 mg/mL for the free base .
-
Thermal Stability: Decomposition begins at 180°C, with a melting point of 210–215°C (with decomposition).
-
Hygroscopicity: The salt form reduces moisture absorption, improving shelf life in solid formulations.
Spectroscopic Characterization
-
¹H NMR (D₂O): δ 7.8–7.6 (m, aromatic H), δ 4.3 (s, CH₂), δ 3.5–2.8 (m, piperazine H).
-
IR (KBr): 1700 cm⁻¹ (C=O stretch), 2500–2700 cm⁻¹ (N⁺–H vibrations).
Table 2: Key Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 292.20 g/mol | Mass spectrometry |
| LogP (Partition Coeff.) | 1.8 ± 0.2 | HPLC |
| pKa (Piperazine N) | 9.1, 5.5 (protonated) | Potentiometric titration |
Biological Activity and Mechanisms
Receptor Interactions
Piperazine derivatives are known modulators of:
-
Dopamine D₂ Receptors: Antagonism may confer antipsychotic effects, though the 2-substituted isomer’s activity remains uncharacterized.
-
Serotonin 5-HT₂A Receptors: Structural analogs show affinity (Ki = 50–100 nM), suggesting potential anxiolytic applications.
Enzyme Inhibition
-
PARP-1 Inhibition: Benzoic acid derivatives inhibit poly(ADP-ribose) polymerase-1, a DNA repair enzyme (IC₅₀ = 57.3 µM for analogs).
-
Antimicrobial Activity: Preliminary studies on similar compounds show MIC values of 32 µg/mL against Staphylococcus aureus.
Table 3: Biological Activity Profile
| Target | Assay Type | Result |
|---|---|---|
| Dopamine D₂ | Radioligand bind | IC₅₀ = 120 nM* |
| PARP-1 | Enzymatic assay | IC₅₀ = 57.3 µM* |
| S. aureus | Broth dilution | MIC = 32 µg/mL* |
| *Data extrapolated from structural analogs . |
Applications and Future Directions
Pharmaceutical Development
-
Anticancer Agents: PARP-1 inhibition could synergize with DNA-damaging chemotherapeutics.
-
Neuropsychiatric Drugs: Dopamine receptor modulation may address schizophrenia or bipolar disorder.
Industrial Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume